Bicyclo[3.2.1]octan-6-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.2.1]octan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-5-6-2-1-3-7(8)4-6/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWYCKTUFBURJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296205 | |
| Record name | Bicyclo[3.2.1]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6553-12-4 | |
| Record name | Bicyclo[3.2.1]octan-6-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[3.2.1]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[3.2.1]octan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Approaches to the Synthesis of Bicyclo 3.2.1 Octan 6 One and Its Derivatives
Foundational Synthetic Methodologies
Early and fundamental approaches to the bicyclo[3.2.1]octane core have laid the groundwork for more complex syntheses. These methods often involve clever manipulations of cyclic precursors through rearrangements, photochemical reactions, and carbene-mediated insertions.
Acid-Catalyzed Cyclizations and Rearrangements
Acid-catalyzed rearrangements provide a powerful tool for the construction of the bicyclo[3.2.1]octane skeleton, often proceeding through cationic intermediates to afford the thermodynamically favored bridged system. One notable strategy involves the acid-induced protonation and subsequent rearrangement of suitable precursors. For instance, the use of triflic acid (TfOH) can promote the formation of the bicyclo[3.2.1] system. mdpi.com
Another effective approach is the acid-catalyzed transposition of a 6-hydroxy-bicyclo[2.2.2]octan-2-one intermediate. This rearrangement is a key step in the synthesis of stemarane-type compounds and relies on the stereoelectronic requirements of the bicyclo[2.2.2]octane to bicyclo[3.2.1]octane transformation. uniroma1.it The reaction proceeds under specific conditions that facilitate the equilibrium between endo/exo 6-hydroxy-bicyclo[2.2.2]octan-2-one isomers, leading to the desired bicyclo[3.2.1]octane product. uniroma1.it
| Precursor Type | Acid Catalyst | Key Transformation | Ref. |
| Unsaturated Cyclic Systems | Triflic Acid (TfOH) | Protonation and Rearrangement | mdpi.com |
| 6-hydroxy-bicyclo[2.2.2]octan-2-one | Various Acids | Wagner-Meerwein type rearrangement | uniroma1.it |
Intramolecular Photocycloaddition Reactions
Intramolecular [2+2] photocycloaddition reactions represent a versatile and efficient method for constructing the bicyclo[3.2.1]octane framework. rsc.org This approach typically involves the irradiation of a molecule containing two suitably positioned alkene moieties, leading to the formation of a cyclobutane (B1203170) ring and, consequently, the bridged bicyclic system.
One example is the irradiation of 5-prop-2-enyl enol acetate (B1210297) isomers of cyclopentane-1,3-diones, which yields 6-acetoxytricyclo[3.2.1.0³,⁶]octan-2-ones in high yield. rsc.org These tricyclic adducts can then be fragmented to afford a range of substituted bicyclo[3.2.1]octane ring systems. rsc.org Similarly, the photochemical intramolecular cycloaddition of 4- and 5-(2-vinylstyryl)oxazoles leads to the formation of fused oxazoline-benzobicyclo[3.2.1]octadienes. beilstein-journals.org These photoproducts can be subsequently converted to formamido-benzobicyclo[3.2.1]octenone derivatives. beilstein-journals.org
| Starting Material | Key Intermediate | Final Product Type | Ref. |
| 5-prop-2-enyl enol acetates of cyclopentane-1,3-diones | 6-acetoxytricyclo[3.2.1.0³,⁶]octan-2-ones | Substituted bicyclo[3.2.1]octanes | rsc.org |
| 4- and 5-(2-vinylstyryl)oxazoles | Fused oxazoline-benzobicyclo[3.2.1]octadienes | Formamido-benzobicyclo[3.2.1]octenones | beilstein-journals.org |
Syntheses from Substituted Cyclohexyl Diazo Ketones via Carbene Insertion
The intramolecular insertion of a carbene into a C-H bond is a direct and effective method for the formation of the bicyclo[3.2.1]octan-6-one skeleton. This reaction is typically initiated by the decomposition of a diazo ketone precursor, often derived from a substituted cyclohexyl carboxylic acid.
The preparation of bicyclo[3.2.1]octan-6-ones from substituted cyclohexyl diazo ketones has been well-established. acs.org The process involves the generation of a carbene from the diazo ketone, which then undergoes an intramolecular C-H insertion to form the five-membered ring of the bicyclic system. The regioselectivity of the insertion can be influenced by the substitution pattern on the cyclohexane (B81311) ring.
Advanced and Stereoselective Synthetic Pathways
More contemporary approaches to the synthesis of this compound systems focus on achieving high levels of stereocontrol, often employing catalytic asymmetric methods. These advanced strategies enable the synthesis of enantioenriched bicyclic structures, which are crucial for the total synthesis of complex natural products.
Organocatalytic Formations of this compound Systems
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[3.2.1]octane frameworks. mdpi.comnih.govnih.gov These methods utilize small organic molecules as catalysts to promote various transformations, leading to the formation of chiral bicyclic products with high enantiomeric excess.
A notable example is the tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea (B124793). nih.gov This reaction creates four stereogenic centers and yields bicyclo[3.2.1]octan-8-ones with good diastereoselectivity and high enantioselectivity (92-99% ee). nih.gov Another approach involves a dual organocatalytic system combining aminocatalysis and N-heterocyclic carbene (NHC) catalysis for a Michael/aldolization sequence, providing direct enantioselective access to bridged bicyclo[3.2.1]octane compounds. rsc.org Furthermore, chiral phosphoric acids have been shown to catalyze desymmetrizing Michael cyclizations of 2,2-disubstituted cyclic 1,3-diketones containing a tethered electron-deficient alkene, affording bicyclo[3.2.1]octanes in high enantioselectivities. rsc.org
| Reaction Type | Organocatalyst | Starting Materials | Product Type | Ref. |
| Tandem Michael-Henry | Quinine-derived thiourea | Cyclohexane-1,2-diones and nitroalkenes | Bicyclo[3.2.1]octan-8-ones | nih.gov |
| Michael/Aldolization | Aminocatalyst and N-heterocyclic carbene | β-ketoesters and α,β-unsaturated aldehydes | Bridged bicyclo[3.2.1]octanes | rsc.org |
| Desymmetrizing Michael Cyclization | Chiral Phosphoric Acid | 2,2-disubstituted cyclic 1,3-diketones | Bicyclo[3.2.1]octanes | rsc.org |
Radical Cyclization Strategies for Bicyclo[3.2.1]octane Construction
Radical cyclizations offer a powerful and complementary approach to the synthesis of the bicyclo[3.2.1]octane core, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions involve the generation of a radical species that undergoes an intramolecular cyclization to form the bridged bicyclic system.
One such strategy is the Mn(OAc)₃-mediated radical cyclization of alkynyl ketones. nih.gov This method has been successfully applied to the synthesis of the bicyclo[3.2.1]octane fragment of rhodojaponin III. nih.gov Another innovative approach is a reductive [3+2] radical annulation strategy for the construction of bicyclo[3.2.1]octane motifs found in ent-kaurane and beyerane-type diterpenoids. acs.org An iodine-induced cyclization and oxidation of allylic alcohols has also been developed to produce highly functionalized bicyclo[3.2.1]octanes through the creation of six new bonds in a process that may involve a free radical mechanism.
| Method | Key Reagent/Catalyst | Substrate Type | Key Transformation | Ref. |
| Mn(III)-mediated cyclization | Mn(OAc)₃ | Alkynyl ketones | Intramolecular radical cyclization | nih.gov |
| Reductive annulation | Not specified | Not specified | [3+2] radical annulation | acs.org |
| Iodine-induced cyclization | Iodine | Allylic alcohols | Intramolecular radical addition and cyclization |
Diels-Alder Cycloadditions in Bicyclo[3.2.1]octane Synthesis
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, offers a powerful and convergent approach to the bicyclo[3.2.1]octane framework. This pericyclic reaction, involving the [4+2] cycloaddition of a conjugated diene and a dienophile, can be strategically employed in both intramolecular and intermolecular formats to construct the characteristic bridged bicyclic system with high stereocontrol.
Intramolecular Diels-Alder Reactions
The intramolecular Diels-Alder (IMDA) reaction is a particularly effective strategy for the synthesis of complex polycyclic systems, including the bicyclo[3.2.1]octane core. In this approach, the diene and dienophile moieties are tethered within the same molecule, leading to a more entropically favored cyclization.
A notable example of this strategy is the synthesis of enantiopure bicyclo[3.2.1]octane systems derived from the naturally occurring monoterpene, (R)-carvone. nih.gov The key step in this synthetic sequence involves an IMDA reaction of a 5-vinyl-1,3-cyclohexadiene intermediate. The starting material, (R)-carvone, is first converted to a tert-butyldimethylsilyl enol ether. This intermediate, which incorporates the requisite 5-vinyl-1,3-cyclohexadiene moiety, undergoes a smooth and efficient IMDA reaction upon heating in a sealed tube. nih.gov This cycloaddition establishes the tricyclo[3.2.1.02,7]oct-3-ene system, which can be subsequently transformed into the desired bicyclo[3.2.1]octane framework through regioselective cleavage of the cyclopropane (B1198618) ring. nih.govacs.org
Table 1: Intramolecular Diels-Alder Reaction for Bicyclo[3.2.1]octane Precursor Synthesis
| Starting Material Precursor | Diene System | Dienophile System | Product of IMDA | Yield (%) |
|---|---|---|---|---|
| (R)-Carvone derivative | 5-vinyl-1,3-cyclohexadiene | Alkene | Tricyclo[3.2.1.02,7]oct-3-ene derivative | 80 |
Exploitation of Twisted Olefins as Dienophiles
The reactivity of dienophiles in Diels-Alder reactions can be significantly enhanced by introducing ring strain. "Twisted" olefins, which are non-planar and consequently possess higher ground-state energy, are particularly reactive dienophiles. This enhanced reactivity has been exploited in the synthesis of complex molecules containing the bicyclo[3.2.1]octane core.
A prime example is the use of 6-methylenebicyclo[3.2.1]oct-1-en-3-one, a highly twisted and reactive enone, as a dienophile. nih.govrsc.org This strained olefin readily participates in Diels-Alder reactions with various dienes to afford tricyclic and tetracyclic adducts. nih.gov The successful application of this twisted dienophile has enabled expedited total syntheses of several kaurane (B74193) diterpenoids, natural products that feature the bicyclo[3.2.1]octane skeleton. nih.govrsc.org
Cascade and Multicomponent Reactions
Cascade reactions, also known as tandem or domino reactions, provide an elegant and efficient means of constructing complex molecular architectures like the bicyclo[3.2.1]octane skeleton in a single synthetic operation. These processes, in which a series of bond-forming events occur sequentially without the isolation of intermediates, offer significant advantages in terms of atom economy and operational simplicity.
Organocatalysis has emerged as a powerful tool for initiating and controlling such cascades. For instance, the organocatalytic domino Michael-Henry reaction between 1,4-cyclohexanedione (B43130) and nitroalkenes, facilitated by a proline-derived bifunctional catalyst, yields substituted bicyclo[3.2.1]octan-2-ones. Similarly, domino Michael-aldol reactions of 1,3-cyclopentanediones tethered to activated olefins can be catalyzed by a base to produce bicyclo[3.2.1]octane-6,8-dione derivatives. Another sophisticated approach involves a divergent [5+2] cascade reaction induced by solvent-dependent oxidative dearomatization, which provides access to diversely functionalized bicyclo[3.2.1]octanes. rsc.org
Table 2: Cascade Reactions for the Synthesis of Bicyclo[3.2.1]octane Derivatives
| Reaction Type | Starting Materials | Catalyst/Conditions | Product |
|---|---|---|---|
| Domino Michael-Henry | 1,4-Cyclohexanedione, Nitroalkenes | Proline-derived bifunctional catalyst | Substituted bicyclo[3.2.1]octan-2-ones |
| Domino Michael-Aldol | 1,3-Cyclopentanedione with activated olefin tether | Base-catalyzed | Bicyclo[3.2.1]octane-6,8-dione derivatives |
| Divergent [5+2] Cascade | Phenolic precursors | Oxidative dearomatization | Functionalized ent-kaurene (B36324) and cedrene-type skeletons |
Disproportionation-Inspired Approaches
Inspired by the principles of disproportionation, innovative strategies have been developed for the construction of the bicyclo[3.2.1]octane framework. These methods often involve the in situ generation of two reactive intermediates from a single precursor, which then combine to form the target bicyclic system.
A noteworthy example is the iodine-induced cyclization and oxidation of allylic alcohols to generate highly functionalized bicyclo[3.2.1]octanes. In this process, the allylic alcohol serves as a bifunctional precursor, undergoing dehydration to form a diene intermediate and a semipinacol rearrangement to produce an enone intermediate. These two in situ-generated species then participate in a Diels-Alder cycloaddition to furnish the bicyclo[3.2.1]octane core. This convergent disproportionation strategy is highly efficient, leading to the formation of six new bonds in a single operation.
Rearrangement-Based Syntheses of the Bicyclo[3.2.1]octane Core
Molecular rearrangements offer another strategic avenue for the synthesis of the bicyclo[3.2.1]octane skeleton. These reactions often proceed via the formation of a strained intermediate, which then undergoes a thermodynamically driven rearrangement to the more stable bicyclo[3.2.1]octane system.
Ring Enlargement Reactions
Ring enlargement reactions, wherein a smaller ring is expanded to a larger one, can be effectively utilized to construct the bicyclo[3.2.1]octane core. A classic example of this is the Beckmann rearrangement. The bicyclic core of the 2-azabicyclo[3.2.1]octane scaffold, for instance, can be accessed through a Beckmann rearrangement of norcamphor-derived oximes. rsc.org Another powerful method involves norbornadiene cascade rearrangements. The reaction of norbornadiene with an azide (B81097) leads to a transient triazoline, which, after loss of nitrogen, forms a fused-ring aziridine (B145994). This intermediate then undergoes an electrocyclic ring-opening followed by an aza-Cope rearrangement to yield the N-tosyl-2-azabicyclo[3.2.1]octa-3,6-diene. rsc.org While these examples lead to heteroatomic bicyclo[3.2.1]octane derivatives, they aptly demonstrate the utility of ring enlargement strategies in assembling the fundamental bicyclic framework.
Skeletal Rearrangements of Bicyclic Precursors
Skeletal rearrangements of existing bicyclic systems provide a powerful method for the stereocontrolled synthesis of the bicyclo[3.2.1]octane framework. These transformations often proceed through cationic intermediates, leading to a thermodynamically more stable carbocyclic skeleton.
One of the most utilized rearrangement strategies involves the acid-promoted Wagner-Meerwein rearrangement of bicyclo[2.2.2]octane precursors. This approach leverages the inherent strain within the bicyclo[2.2.2]octane system to drive the rearrangement to the less strained bicyclo[3.2.1]octane core. For instance, the solvolysis of benzobicyclo[2.2.2]octenyl and -octadienyl brosylates has been shown to proceed with rearrangement to the corresponding benzobicyclo[3.2.1]octane systems.
Another significant rearrangement strategy is the semipinacol rearrangement. This reaction typically involves the 1,2-migration of a carbon or hydrogen atom in a system containing a leaving group adjacent to a hydroxyl group, or in related species. An NBS-induced semipinacol rearrangement has been utilized to transform a bicyclo[4.1.1]octane derivative into a brominated 3-azathis compound skeleton in a 54% yield with excellent diastereoselectivity polyu.edu.hk. This transformation highlights the utility of semipinacol rearrangements in not only constructing the desired bicyclic framework but also in introducing functionality that can be further manipulated.
Furthermore, rearrangements of α-diazo-β-hydroxyketones have been explored for the synthesis of bicyclic systems. Rhodium-catalyzed decomposition of fused bicyclic α-diazo-β-hydroxyketones can lead to bridged bicyclo[m.n.1]alkanones through a rearrangement pathway polyu.edu.hk. This methodology offers a potential route to this compound derivatives from appropriately substituted bicyclic precursors.
Table 1: Examples of Skeletal Rearrangements for this compound Synthesis
| Precursor Type | Rearrangement Type | Reagents/Conditions | Product Type |
|---|---|---|---|
| Bicyclo[2.2.2]octenyl brosylate | Wagner-Meerwein | Solvolysis | Benzobicyclo[3.2.1]octane derivative |
| Bicyclo[4.1.1]octane derivative | Semipinacol | NBS | Brominated 3-azathis compound polyu.edu.hk |
| Fused bicyclic α-diazo-β-hydroxyketone | 1,2-Alkyl migration | Rhodium catalyst | Bicyclo[3.2.1]octanedione polyu.edu.hk |
Metal-Catalyzed Cyclizations
Metal-catalyzed cyclization reactions have emerged as highly efficient and versatile methods for the construction of complex carbocyclic frameworks, including the bicyclo[3.2.1]octane system. These reactions often proceed with high levels of chemo-, regio-, and stereoselectivity under mild conditions.
Palladium catalysis has been extensively explored for the synthesis of bicyclo[3.2.1]octane derivatives. An enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes has been developed via a palladium(II)-catalyzed cascade reaction, highlighting the potential for asymmetric synthesis of this framework acs.org. Furthermore, a palladium(II)-catalyzed tandem intramolecular β-C(sp3)–H olefination and lactonization reaction has been reported to produce bicyclo[3.2.1] lactones from linear carboxylic acids bearing a tethered olefin nih.gov. While not directly yielding the 6-oxo functionality, these lactone products can serve as valuable precursors.
Rhodium catalysts have also proven effective in the synthesis of the bicyclo[3.2.1]octane skeleton. A rhodium-catalyzed intramolecular [5+2] cycloaddition of 3-acyloxy-1,4-enynes and alkynes provides access to seven-membered rings, which can be part of a bicyclic system. Additionally, rhodium-catalyzed aziridination/ring-opening cascades and Prins cyclizations have been employed in the total synthesis of natural products containing the bicyclo[3.2.1]octane core chinesechemsoc.org.
Table 2: Metal-Catalyzed Cyclizations for Bicyclo[3.2.1]octane Synthesis
| Metal Catalyst | Reaction Type | Substrate | Product |
|---|---|---|---|
| Palladium(II) | Cascade Reaction | Indole derivative | Indole-fused bicyclo[3.2.1]octane acs.org |
| Palladium(II) | C-H Olefination/Lactonization | Carboxylic acid with tethered olefin | Bicyclo[3.2.1] lactone nih.gov |
| Rhodium(I) | [5+2] Cycloaddition | 3-Acyloxy-1,4-enyne and alkyne | Bicyclic system with a seven-membered ring |
| Rhodium(II) | Aziridination/Ring-Opening & Prins Cyclization | Unsaturated amine and aldehyde | Bicyclo[3.2.1]octane core of HemiketalTTX chinesechemsoc.org |
Conia-Ene Type Cyclizations
The Conia-ene reaction, an intramolecular thermal or Lewis acid-catalyzed cyclization of an enolizable carbonyl compound with an alkyne or alkene, provides a direct route to carbocycles. This methodology has been successfully applied to the synthesis of the bicyclo[3.2.1]octane framework.
The traditional thermal Conia-ene reaction often requires high temperatures, which can limit its applicability with sensitive substrates. However, the development of metal-catalyzed versions has significantly broadened the scope of this transformation. Gold(I) complexes have been shown to be particularly effective catalysts for Conia-ene cyclizations, proceeding at ambient temperatures and under neutral conditions. For example, a gold(I)-catalyzed Conia-ene reaction was a key step in the synthesis of the [3.2.1]-bicyclic core of the annotinolide family of natural products acs.org. In this synthesis, the cyclization of a precursor bearing a ketone and a tethered alkyne afforded the bicyclo[3.2.1]octane system, albeit with the formation of an O-cyclization byproduct acs.org.
In addition to gold, other Lewis acids such as InCl3 have been shown to catalyze Conia-ene cyclizations. An InCl3-catalyzed Conia-ene cyclization was employed in the synthesis of the bicyclo[3.2.1]octane fragment of mollanol A thieme-connect.de. This reaction proceeded from a propargylated β-keto ester to deliver the corresponding bicyclo[3.2.1]alkenone thieme-connect.de.
Base-catalyzed Conia-ene type cyclizations have also been reported. The reaction of achiral 1,3-cyclopentanediones tethered to activated olefins in the presence of a base can afford bicyclo[3.2.1]octane-6,8-dione derivatives in high yields researchgate.net. These diones can then be selectively manipulated to afford the desired this compound.
Table 3: Conia-Ene Type Cyclizations for Bicyclo[3.2.1]octane Synthesis
| Catalyst/Promoter | Substrate Type | Product |
|---|---|---|
| Gold(I) complex | Ketone with tethered alkyne | Bicyclo[3.2.1]octane core acs.org |
| InCl3 | Propargylated β-keto ester | Bicyclo[3.2.1]alkenone thieme-connect.de |
| Base | 1,3-Cyclopentanedione with tethered activated olefin | Bicyclo[3.2.1]octane-6,8-dione researchgate.net |
Stereochemical Control in Bicyclo 3.2.1 Octan 6 One Chemistry
Diastereoselective Synthetic Routes to Bicyclo[3.2.1]octan-6-one Derivatives
The construction of the bicyclo[3.2.1]octane skeleton with control over the relative configuration of its stereocenters has been a significant focus of synthetic organic chemistry. Diastereoselective strategies are crucial for establishing the correct three-dimensional arrangement of substituents on the bicyclic core.
One effective approach involves a catalyst-free cascade Michael/Henry reaction. This method utilizes a functionalized vinylogous nucleophile to react with nitrostyrene (B7858105) derivatives, affording structurally diverse bicyclo[3.2.1]octanes in yields ranging from 40% to 96%. A key feature of this reaction is its excellent diastereoselectivity, consistently providing a diastereomeric ratio of ≥10:1. researchgate.netresearchgate.net The reaction proceeds under mild conditions and can be performed on a gram scale, highlighting its practical utility.
Organocatalytic domino reactions also provide a powerful tool for the diastereoselective synthesis of bicyclo[3.2.1]octane derivatives. For instance, the reaction of cyclic 1,3-ketoesters with β,γ-unsaturated 1,2-keto amides, promoted by an organocatalyst, can yield bicyclic compounds with high diastereoselectivity (>20:1 dr). researchgate.net Similarly, a base-catalyzed reaction of 1,3-cyclopentanediones tethered to activated olefins can produce bicyclo[3.2.1]octane-6,8-dione derivatives with good diastereoselectivity. The stereochemical outcome of this reaction can be influenced by the reaction time and the choice of base. rsc.org
Table 1: Diastereoselective Synthesis of Bicyclo[3.2.1]octane Derivatives
| Reaction Type | Reactants | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Cascade Michael/Henry | Functionalized vinylogous nucleophile, Nitrostyrenes | Catalyst-free, EtOH, rt | 40-96 | ≥10:1 |
| Domino Michael/Aldol (B89426) | Cyclic 1,3-keto esters, β,γ-Unsaturated 1,2-keto amides | Organocatalyst | - | >20:1 |
| Base-catalyzed Cascade | 1,3-Cyclopentanediones with activated olefins | K₂CO₃, EtOH, rt, 5 min | 98 | 6.7:1 |
| Base-catalyzed Cascade | 1,3-Cyclopentanediones with activated olefins | Cs₂CO₃, EtOH, rt, 20 h | Good | Lower than shorter reaction times |
Enantioselective Methodologies for Chiral Bicyclo[3.2.1]octane Scaffolds
The demand for enantiomerically pure bicyclo[3.2.1]octane derivatives, particularly for pharmaceutical applications, has driven the development of various enantioselective synthetic methodologies. These approaches aim to control the absolute stereochemistry of the target molecules.
Chiral organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of bicyclo[3.2.1]octane scaffolds. nih.gov These methods often employ small organic molecules as catalysts to induce enantioselectivity in the formation of the bicyclic ring system.
A notable example is the organocatalytic domino Michael/aldol reaction between cyclic 1,3-ketoesters and β,γ-unsaturated 1,2-ketoesters. This reaction can produce bicyclo[3.2.1]octanes with up to four stereogenic centers, including two quaternary carbons, in good yields (53–98%), with diastereoselectivities ranging from 1:1 to 5:1 and high enantioselectivities (up to 95:5 ee). researchgate.netacs.orgnih.gov The choice of organocatalyst is critical for achieving high levels of stereocontrol. For instance, Takemoto's catalyst has been found to be effective in promoting this transformation. nih.gov
Another successful approach is the domino Michael-Henry reaction. The reaction between 1,4-cyclohexanedione (B43130) and nitroalkenes, catalyzed by a chiral organocatalyst, can afford bicyclo[3.2.1]octane derivatives with four contiguous stereocenters as a single diastereoisomer and with excellent enantioselectivities. rsc.orglboro.ac.uk Similarly, the reaction of cyclohexane-1,2-diones with nitroalkenes using a quinine-derived thiourea (B124793) as a catalyst yields bicyclo[3.2.1]octan-8-ones with high diastereoselectivity and enantioselectivity (92-99% ee). nih.gov
Furthermore, the use of Rawal's quinine-squaramide catalyst at low loadings (1.0 mol% to 500 ppm) has been shown to be highly effective in the [3+2]-annulation of 2-hydroxy-3,5-dialkyl-p-quinones with α-alkylnitroethylenes, constructing chiral bicyclo[3.2.1]octanes in high yields and with up to a single diastereomer and enantiomer. rsc.orgrsc.org
Table 2: Enantioselective Synthesis of Bicyclo[3.2.1]octane Scaffolds via Chiral Organocatalysis
| Reaction Type | Reactants | Catalyst | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|
| Domino Michael/Aldol | Cyclic 1,3-ketoesters, β,γ-Unsaturated 1,2-ketoesters | Takemoto's catalyst | 53-98 | 1:1 to 5:1 | up to 95 |
| Domino Michael-Henry | 1,4-Cyclohexanedione, Nitroalkenes | Chiral organocatalyst | - | Single diastereomer | Excellent |
| Domino Michael-Henry | Cyclohexane-1,2-diones, Nitroalkenes | Quinine-derived thiourea | - | High | 92-99 |
| [3+2] Annulation | 2-Hydroxy-3,5-dialkyl-p-quinones, α-Alkylnitroethylenes | Rawal's quinine-squaramide | High | Up to single dr | Up to single er |
Chiral auxiliaries have been effectively employed to control the stereochemical outcome in the synthesis of bicyclo[3.2.1]octane scaffolds. This strategy involves the temporary attachment of a chiral group to an achiral substrate, which directs the stereochemistry of subsequent bond-forming reactions.
A prominent example is the use of a chiral sulfoxide (B87167) auxiliary in cycloaddition reactions to construct the 8-azabicyclo[3.2.1]octane core. ehu.es The chiral auxiliary guides the facial selectivity of the cycloaddition between an olefin and an azomethine ylide, leading to the formation of the bicyclic product with high stereocontrol. After the desired stereochemistry is established, the auxiliary can be removed to afford the enantiomerically enriched target molecule.
Stereochemical Outcome in Specific Reaction Pathways
The stereochemical outcome in the synthesis of bicyclo[3.2.1]octane derivatives is highly dependent on the specific reaction pathway employed. Different reactions can lead to the preferential formation of certain stereoisomers.
For example, the stereoselective reduction of 6-substituted-6-azabicyclo[3.2.1]octan-3-ones can be controlled to produce either the corresponding 3α- or 3β-alcohols. rsc.org The choice of reducing agent and reaction conditions dictates which diastereomer is formed preferentially.
Intramolecular Diels-Alder reactions of 5-vinyl-1,3-cyclohexadienes provide another illustration of stereocontrol in a specific reaction pathway. The thermal cyclization of these substrates leads to the formation of tricyclo[3.2.1.0²⁷]oct-3-ene systems, which can then be converted to the bicyclo[3.2.1]octane framework. The stereochemistry of the final product is determined by the facial selectivity of the intramolecular cycloaddition, which is influenced by the substituents on the diene and dienophile moieties. nih.gov
Elucidation of Reaction Mechanisms and Reactivity Profiles of Bicyclo 3.2.1 Octan 6 One Systems
Nucleophilic Reactivity and Enolate Chemistry
The presence of a carbonyl group in bicyclo[3.2.1]octan-6-one allows for the generation of enolates, which are key intermediates in many carbon-carbon bond-forming reactions. The regioselectivity of enolate formation is influenced by both kinetic and thermodynamic control. The bridgehead protons are generally less acidic, leading to deprotonation at the C5 or C7 positions.
The enolate of this compound and its derivatives can participate in a range of nucleophilic reactions, including alkylations and aldol (B89426) condensations. For instance, the intramolecular alkylation of an enolate derived from a suitably substituted bicyclo[3.2.1]octane precursor is a key step in the synthesis of complex polycyclic systems. The stereochemical outcome of these reactions is often dictated by the rigid bicyclic framework, with the incoming electrophile typically approaching from the less sterically hindered exo face.
Organocatalysis has been employed for the enantioselective synthesis of bicyclo[3.2.1]octane derivatives through tandem reactions involving nucleophilic intermediates. For example, the reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea (B124793), proceeds through a tandem Michael-Henry reaction to afford highly functionalized bicyclo[3.2.1]octan-8-ones with excellent enantioselectivity. nih.gov
Table 1: Examples of Nucleophilic Reactions involving this compound Derivatives
| Reaction Type | Substrate | Reagent/Catalyst | Product | Key Feature |
| Intramolecular Alkylation | Bicyclo[3.2.1]octane precursor with leaving group | Base | Polycyclic system | Stereocontrolled ring formation |
| Tandem Michael-Henry Reaction | Cyclohexane-1,2-dione and nitroalkene | Quinine-derived thiourea | Bicyclo[3.2.1]octan-8-one derivative | High enantioselectivity |
| Cuprate Addition and Intramolecular Acylation | α,β-Unsaturated ketone precursor | Organocuprate | Bicyclo[3.2.1]octane derivative | Regiocontrolled synthesis |
Electrophilic Activation and Skeletal Rearrangements
The bicyclo[3.2.1]octane skeleton is susceptible to skeletal rearrangements upon electrophilic activation, often proceeding through carbocationic intermediates. These rearrangements are a hallmark of bicyclic systems and can lead to the formation of different bicyclic or even tricyclic frameworks.
Protonation of the carbonyl oxygen of this compound or its derivatives can initiate rearrangements. The formation of a carbocation at a bridgehead position is generally disfavored due to Bredt's rule, which states that a double bond cannot be formed at a bridgehead position in a small bicyclic system. However, carbocations can be generated at other positions within the ring system, leading to subsequent rearrangements.
These rearrangements often involve Wagner-Meerwein shifts, which are 1,2-migrations of an alkyl, aryl, or hydride group to an adjacent carbocationic center. semanticscholar.orgwikipedia.org In the bicyclo[3.2.1]octane system, these shifts can lead to the interconversion of different isomers or the formation of other bicyclic skeletons, such as the bicyclo[2.2.2]octane or bicyclo[3.3.0]octane systems. The stability of the resulting carbocation plays a crucial role in directing the rearrangement pathway. Computational studies have been employed to understand the potential energy surface and the relative stabilities of various carbocationic intermediates in the bicyclo[3.2.1]octyl system.
Intramolecular hydride shifts are another common feature of carbocationic chemistry within the bicyclo[3.2.1]octane framework. gla.ac.uksci-hub.se These shifts, typically occurring as 1,2- or 1,3-hydride shifts, can lead to the formation of a more stable carbocationic intermediate. For example, the solvolysis of exo-bicyclo[3.2.1]octan-6-yl tosylate has been shown to proceed with hydride shifts, leading to the formation of products with the bicyclo[2.2.2]octane skeleton. gla.ac.uk The stereochemistry of the starting material can significantly influence the course of these rearrangements, with endo and exo isomers often yielding different product distributions. gla.ac.uk DFT studies have been used to investigate the transition states of these hydride shifts, providing insight into the reaction barriers and pathways. arkat-usa.org
Table 2: Examples of Skeletal Rearrangements in Bicyclo[3.2.1]octane Systems
| Starting Material | Conditions | Key Intermediate | Rearranged Product(s) |
| Bicyclo[2.2.2]octane derivative | Acid-catalyzed | Bicyclo[2.2.2]octyl cation | Bicyclo[3.2.1]octane derivative |
| exo-Bicyclo[3.2.1]octan-6-yl tosylate | Solvolysis | Bicyclo[3.2.1]octyl cation | Bicyclo[2.2.2]octyl acetate (B1210297) |
| Arylacetylenes with a bicyclo[2.2.2]octene moiety | Acid (TfOH) | Cationic intermediates | Benzobicyclo[3.2.1]octanes |
Radical Processes and Their Mechanisms
Radical reactions provide a powerful tool for the construction and functionalization of the bicyclo[3.2.1]octane skeleton. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.
The formation of the bicyclo[3.2.1]octane framework can be achieved through intramolecular radical cyclizations. For instance, a manganese(III)-mediated radical cyclization of alkynyl ketones has been successfully employed to construct the bicyclo[3.2.1]octane core. nih.gov Similarly, a [3+2] radical annulation strategy has been developed for the facile construction of bicyclo[3.2.1]octane motifs. acs.org In some cases, these radical cyclizations can be triggered by photoinduced electron transfer. researchgate.net
Free-radical based annulations from thioacetal precursors have also been shown to yield bicyclo[3.2.1]octanols, demonstrating a preference for the 6-exo-trig cyclization pathway. cdnsciencepub.com Furthermore, an iodine-induced cyclization and oxidation of allylic alcohols has been developed to produce highly functionalized bicyclo[3.2.1]octanes, a process that is suggested to involve a free radical mechanism.
Photochemical Transformations, Including Alpha-Cleavage Reactions
The photochemistry of this compound is dominated by the Norrish Type I (alpha-cleavage) reaction, a characteristic photoreaction of cyclic ketones. lmu.edu Upon absorption of UV light, the ketone is promoted to an excited state, which can then undergo cleavage of the bond between the carbonyl carbon and an adjacent alpha-carbon.
For this compound, alpha-cleavage can occur at either the C5-C6 bond or the C1-C6 bond. This cleavage results in the formation of a biradical intermediate. The subsequent fate of this biradical determines the final photoproducts. The biradical can undergo several competing pathways:
Intramolecular hydrogen transfer (disproportionation): This is a major pathway where a hydrogen atom is transferred from a suitable position within the molecule to one of the radical centers, leading to the formation of an unsaturated aldehyde. The stereoselectivity of this hydrogen transfer has been a subject of detailed study. acs.org
Decarbonylation: The biradical can lose a molecule of carbon monoxide (CO) to form a new bicyclic hydrocarbon.
Recombination: The biradical can recombine to reform the starting ketone, often with epimerization at the alpha-carbon if it is stereogenic.
The solvent and the presence of substituents can influence the relative importance of these pathways. The solution photochemistry of related bicyclic ketones has been extensively studied, revealing a rich and complex array of transformations. acs.orgacs.org
Oxidative and Reductive Manipulations
The carbonyl group of this compound is a versatile handle for a variety of oxidative and reductive transformations.
Reduction of the ketone to the corresponding alcohol, bicyclo[3.2.1]octan-6-ol, can be achieved using a variety of reducing agents. The stereoselectivity of this reduction is a key consideration. Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used. The approach of the hydride to the carbonyl carbon is typically from the less hindered exo face, leading to the formation of the endo alcohol as the major product. However, the use of bulkier reducing agents can favor the formation of the exo alcohol. Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) is also an effective method for the reduction of the corresponding enone. scielo.br
Oxidation of this compound can lead to a variety of products depending on the oxidant and reaction conditions. For example, the Baeyer-Villiger oxidation, using a peroxy acid such as m-CPBA, would be expected to yield a lactone. The regioselectivity of this oxidation would depend on the migratory aptitude of the adjacent carbon atoms. Other oxidative transformations could involve alpha-hydroxylation or dehydrogenation to form the corresponding enone. Kornblum-type oxidations have been used on related bicyclo[3.2.1]octane systems to generate aldehydes. google.com
Table 3: Summary of Oxidative and Reductive Manipulations
| Transformation | Reagent(s) | Product | Stereochemical/Regiochemical Outcome |
| Reduction | NaBH₄, LiAlH₄ | endo-Bicyclo[3.2.1]octan-6-ol | Predominantly endo alcohol due to exo attack |
| Reduction | L-Selectride | exo-Bicyclo[3.2.1]octan-6-ol | Predominantly exo alcohol due to steric hindrance |
| Catalytic Hydrogenation | H₂, Pd/C | Bicyclo[3.2.1]octan-6-ol | Syn-addition of hydrogen |
| Baeyer-Villiger Oxidation | m-CPBA | Bicyclic lactone | Regioselectivity depends on migratory aptitude |
Computational and Theoretical Investigations of Bicyclo 3.2.1 Octan 6 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the theoretical investigation of the bicyclo[3.2.1]octane framework. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a unique balance of computational cost and accuracy.
Density Functional Theory (DFT) has become a primary tool for investigating the properties of bicyclic compounds, providing a favorable balance between computational accuracy and expense. It is particularly effective for analyzing the geometrical and electronic structures of complex molecules. Studies on the C8H14 system of cyclooctene (B146475) isomers have utilized DFT to determine the relative stabilities of various structural arrangements. atlantis-press.comresearchgate.net
In a comparative study of fifteen cyclooctene isomers, DFT calculations, alongside other methods, identified the bicyclo[3.2.1]octane skeleton as the most stable isomer. atlantis-press.comresearchgate.net This inherent stability of the bridged bicyclic ring system is a crucial factor in its prevalence in natural products. The stability is attributed to its ability to adopt a chair-boat conformation that minimizes steric and angular strain. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G* and 6-311G*, are used to optimize molecular geometries and calculate enthalpies of formation to establish a hierarchy of isomer stability. atlantis-press.com
| Isomer | Structure Type | Relative Energy (kcal/mol) |
|---|---|---|
| Bicyclo[3.2.1]octane | Bridged | 0.00 |
| Bicyclo[2.2.2]octane | Bridged | 0.70 |
| cis-Bicyclo[3.3.0]octane | Fused | 6.23 |
| trans-Bicyclo[3.3.0]octane | Fused | 8.14 |
| Spiro[3.4]octane | Spiro | 20.44 |
| Spiro[2.5]octane | Spiro | 22.40 |
Relative energy (RE) is given with respect to the most stable isomer, bicyclo[3.2.1]octane.
Alongside DFT, traditional ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are employed to study bridged bicyclic systems. atlantis-press.com These methods provide a systematic, hierarchical approach to approximating the electronic structure of molecules. Comparative studies on cyclooctene isomers have been performed using HF and MP2 with various basis sets (e.g., 6-31G, 6-311G) to optimize geometries and locate local minima on the potential energy surface. atlantis-press.comresearchgate.net
For instance, predictions of the vibrational absorption and vibrational circular dichroism (VCD) spectra of the related chiral molecule 6,8-dioxabicyclo[3.2.1]octane were reported using both DFT and ab initio MP2 methodologies. acs.org The study found that spectra calculated using 6-31G* MP2 and DFT/B3LYP force fields were very similar and in excellent agreement with experimental data, demonstrating the predictive power of these approaches. acs.org
Analysis of Electronic Structure and Electron Density Distributions
The electronic structure and electron density distribution are key to understanding a molecule's reactivity and properties. X-ray crystallography is a definitive experimental technique for determining the three-dimensional structure and generating a detailed map of electron density. For derivatives of the bicyclo[3.2.1]octane system, this method has been instrumental in confirming stereochemistry, bond lengths, bond angles, and ring conformations.
Theoretical methods like DFT and ab initio calculations complement these experimental findings by providing a computed electron density distribution. Analysis of these distributions allows for the calculation of atomic charges, bond orders, and electrostatic potential maps, which are crucial for predicting sites of nucleophilic or electrophilic attack.
Conformational Analysis and Energy Landscapes
The bicyclo[3.2.1]octane framework is a rigid scaffold, but it still possesses conformational flexibility that influences its reactivity and biological activity. Computational models suggest the molecule typically adopts a chair-boat conformation to minimize steric strain.
Conformational analysis of derivatives has been performed using a combination of NMR data and geometry optimization at different levels of theory (AM1, HF/6-31G, and DFT/B3LYP/6-31G). researchgate.net For example, in studies of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives, the pyran ring was generally found to have a chair conformation, although in some substituted cases, NMR data indicated the presence of a boat conformer despite calculations predicting the chair conformer to have lower relative energy. researchgate.net This highlights the importance of combining theoretical calculations with experimental data for a complete conformational picture. researchgate.net
The energy landscape of related systems like cyclo-octane has been mapped computationally, revealing multiple conformation families (e.g., crown, boat, boat-chair) and the transition states connecting them. researchgate.net Similar principles apply to the bicyclo[3.2.1]octane system, where different conformers exist as local minima on the potential energy surface, separated by energy barriers corresponding to transition states.
Theoretical Studies of Reaction Transition States and Pathways
Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway, including intermediates and transition states. The pathways for the conversion of related species like 2-carbenabicyclo[3.2.1]octa-3,6-diene have been evaluated using DFT at the B3LYP level. acs.org
Furthermore, experimental results for reactions involving the bicyclo[3.2.1]octane skeleton are often corroborated by high-level computations. For instance, the rearrangement products of bicyclo[3.2.1]oct-6-en-8-ylidene were explained and supported by DFT, MP2, and G4 computations. nih.gov In synthetic chemistry, theoretical studies have informed the proposed mechanism for the formation of complex dibenzobicyclo[3.2.1]octadienone scaffolds, suggesting a pathway that proceeds through a benzocyclobutane formation followed by the creation of a 7-membered carbocycle ring. acs.org These studies allow chemists to understand the feasibility of a proposed reaction, predict product distributions, and design more efficient synthetic routes.
Advanced Spectroscopic Characterization Techniques in Bicyclo 3.2.1 Octan 6 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the bicyclo[3.2.1]octane skeleton. One- and two-dimensional NMR experiments allow for the complete assignment of proton and carbon signals, providing definitive evidence for the molecular structure.
High-Resolution 1H and 13C NMR Analysis for Structural Elucidation
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus within the bicyclo[3.2.1]octan-6-one framework. The chemical shifts (δ), coupling constants (J), and signal multiplicities are used to map out the proton and carbon skeletons of the molecule.
In a detailed study of a functionalized bicyclo[3.2.1]oct-2-ene derivative, the complete assignment of all proton and carbon signals was achieved through a combination of 1D and 2D NMR techniques. mdpi.com The chemical shifts provided crucial information about the electronic environment of each nucleus, forming the basis for more complex structural analysis.
Table 1: Representative ¹³C NMR Chemical Shifts for a Dibenzobicyclo[3.2.1]octadienone Derivative mdpi.com
| Atom | Chemical Shift (δ, ppm) |
| C=O | 198.3 |
| C=O | 192.1 |
| Aromatic C | 121.0-149.9 |
| Aliphatic CH | 83.1 |
| Aliphatic CH | 68.3 |
| Aliphatic CH | 59.7 |
Note: Data is for a complex derivative and not the parent this compound. The table is for illustrative purposes.
Two-Dimensional NMR Techniques (e.g., HMBC, NOE) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity of atoms and the stereochemistry of this compound and its analogues.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments detect through-space interactions between protons that are in close proximity. This is particularly powerful for determining the relative stereochemistry of substituents on the rigid bicyclo[3.2.1]octane scaffold. For example, in the analysis of a highly functionalized bicyclo[3.2.1]octane derivative, strong NOE correlation signals between specific protons were used to unequivocally establish the spatial orientation of different groups on the ring system. mdpi.com Similarly, NOESY correlations have been used to support the assignment of absolute configuration in bicyclo[3.2.1]octanoid neolignans. researchgate.net
Other 2D techniques like COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Single Quantum Coherence) are also routinely used to establish ¹H-¹H couplings and one-bond ¹H-¹³C correlations, respectively, providing a complete picture of the molecular structure. nih.gov
High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS allows for the unambiguous determination of the elemental composition.
For example, the molecular formula of a dibenzobicyclo[3.2.1]octadienone derivative was confirmed by HRMS, where the calculated mass for the protonated molecule [M+H]⁺ was 341.1178, and the experimentally found mass was 341.1188, validating the proposed structure. mdpi.com The molecular formula for the parent this compound is C₈H₁₂O. uni.lu
In addition to providing the molecular formula, mass spectrometry reveals information about the molecule's structure through its fragmentation pattern. While detailed fragmentation studies for the parent this compound are not extensively reported, analysis of related bicyclic ketones often shows characteristic losses of small molecules like carbon monoxide (CO) from the carbonyl group, providing clues to the underlying structure.
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Absolute Configuration
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules like enantiomerically pure derivatives of this compound. It measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectrum that is highly sensitive to its absolute configuration.
The determination of the absolute configuration of complex natural products containing the bicyclo[3.2.1]octane framework often relies on a combination of experimental CD data and quantum chemical calculations. The experimental CD spectrum is compared with the theoretically calculated spectrum for a known enantiomer. A match between the experimental and calculated spectra allows for the confident assignment of the absolute stereochemistry.
This approach has proven to be more reliable than empirical comparisons of optical rotation data, as demonstrated in the case of the bicyclo[3.2.1]octane neolignan (+)-nectamazin A, where an initial misassignment based on other chiroptical methods was corrected through a rigorous analysis using Vibrational Circular Dichroism (VCD) in conjunction with theoretical calculations. researchgate.netresearchgate.net
X-ray Diffraction Analysis for Solid-State Structure and Absolute Stereochemistry
Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the solid-state structure of a molecule, including its precise bond lengths, bond angles, and absolute stereochemistry. For complex bicyclic systems, X-ray crystallography is the gold standard for structural proof.
The crystal structures of several derivatives of bicyclo[3.2.1]octane have been determined by X-ray diffraction, confirming their molecular connectivity and stereochemical configurations. researchgate.net For example, the relative configuration of a bicyclic compound synthesized via an organocatalytic domino reaction was unequivocally determined by X-ray crystal structure analysis. researchgate.net In synthetic studies, X-ray analysis is often used to confirm the structure of key intermediates or final products, providing a solid foundation for the proposed reaction mechanisms and stereochemical outcomes. uniroma1.itrsc.org
Table 2: Example Crystallographic Data for a Bicyclo[3.2.0]heptane Derivative (Illustrative) rsc.org
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.57 |
| b (Å) | 9.00 |
| c (Å) | 13.92 |
| R-factor | 0.042 |
Note: This data is for a related bicyclo[3.2.0]heptane system and is intended to illustrate the type of information obtained from X-ray diffraction analysis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O).
The position of the carbonyl absorption provides clues about the molecular structure. For typical acyclic or six-membered ring ketones, this band appears around 1715 cm⁻¹. youtube.com However, in strained ring systems, the frequency of the carbonyl stretch increases. For instance, the C=O stretch in cyclopentanone (B42830) is observed at a higher wavenumber (around 1750 cm⁻¹) due to increased ring strain. youtube.com The this compound molecule contains a five-membered ring fused to a six-membered ring, and the carbonyl group resides within the six-membered ring bridge. Its exact absorption frequency will be influenced by the specific geometry and strain of the bicyclic system. In a dibenzobicyclo[3.2.1]octadienone derivative, carbonyl stretching frequencies were observed at 1677 and 1658 cm⁻¹. mdpi.com Other characteristic bands in the IR spectrum of this compound include those arising from C-H stretching (typically 2850-3000 cm⁻¹) and C-H bending vibrations. libretexts.org
Bicyclo 3.2.1 Octan 6 One As a Key Intermediate in Complex Molecule Total Synthesis
Precursor for Natural Product Scaffolds
The inherent structural features of bicyclo[3.2.1]octan-6-one make it an ideal starting point for the synthesis of a diverse range of natural product scaffolds. Its bridged bicyclic core can be strategically elaborated to construct the complex ring systems found in terpenoids, alkaloids, and other polycyclic natural products.
Terpenoids and Diterpenes (e.g., Grayanane Diterpenoids, Sculponin, Rhodojaponin)
The bicyclo[3.2.1]octane skeleton is a cornerstone in the architecture of numerous terpenoids and diterpenes, a class of natural products known for their structural complexity and significant biological activities. Synthetic strategies targeting these molecules often rely on the early introduction of the bicyclo[3.2.1]octane core, which is subsequently elaborated to the final natural product.
Grayanane diterpenoids, for instance, are characterized by a unique 5/7/6/5 tetracyclic ring system, where the C and D rings form a bicyclo[3.2.1]octane moiety. beilstein-journals.org The total synthesis of several grayanane diterpenoids, such as Grayanotoxin II and III, rhodojaponin III, and principinol D, has been successfully achieved by employing strategies that construct this key bicyclic fragment. acs.org One notable approach involves an oxidative dearomatization-induced [5+2] cycloaddition/pinacol rearrangement cascade to assemble the bicyclo[3.2.1]octane framework. acs.orgresearchgate.net Other methods include Ni-catalyzed α-vinylation reactions and Mn(III)-mediated radical cyclization of alkynyl ketones to form the bicyclo[3.2.1]octane ring system. chinesechemsoc.orgnih.govnih.gov The total synthesis of sculponin U, a polycyclic C-20-oxygenated kaurane (B74193) diterpenoid, also features the formation of a cyclohexanone-fused bicyclo[3.2.1]octane skeleton through a photoinduced radical cascade cyclization. nih.govresearchgate.net
Rhodojaponin III, a grayanane diterpenoid with potent antinociceptive activity, has been a significant target for synthetic chemists. duke.edunih.gov Its synthesis showcases the utility of the bicyclo[3.2.1]octane fragment as a key building block. nih.govnih.gov
| Natural Product | Key Synthetic Strategy for Bicyclo[3.2.1]octane Core | Reference |
| Grayanane Diterpenoids | Oxidative dearomatization-induced [5+2] cycloaddition/pinacol rearrangement | acs.orgresearchgate.net |
| Principinol D | Ni-catalyzed α-vinylation | nih.gov |
| Rhodojaponin III | Mn(III)-mediated radical cyclization of alkynyl ketones | nih.govnih.gov |
| Sculponin U | Photoinduced radical cascade cyclization | nih.govresearchgate.net |
Alkaloids and Azabicyclic Systems (e.g., Tropane (B1204802) Alkaloids, Moroidin, Anatoxin-a)
The bicyclo[3.2.1]octane skeleton is not limited to carbocyclic systems. Its nitrogen-containing analogue, the 8-azabicyclo[3.2.1]octane core, is the defining feature of tropane alkaloids, a large family of biologically active compounds. nih.govwikipedia.org Tropane alkaloids such as cocaine and scopolamine (B1681570) have significant pharmacological properties. wikipedia.org The synthesis of these molecules relies on the construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methods, including the desymmetrization of tropinone (B130398) derivatives and enantioselective approaches that establish the bicyclic core. ehu.es A general approach to tropane alkaloids involves the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement to construct the 8-azabicyclo[3.2.1]octane core. nih.govacs.org
Anatoxin-a, a potent neurotoxin, possesses a related 9-azabicyclo[4.2.1]nonane skeleton, which can be synthesized from intermediates that share principles with the construction of the bicyclo[3.2.1]octane system. nih.gov Strategies toward anatoxin-a have utilized ring-closing metathesis and other cyclization methods to form the bridged bicyclic system. nih.govresearchgate.net
Neolignans
Bicyclo[3.2.1]octanoid neolignans are a class of natural products characterized by a bicyclo[3.2.1]octane core linked to one or more phenylpropane units. researchgate.net These compounds have been isolated from various plant species and exhibit a range of biological activities. nih.gov The total synthesis of several bicyclo[3.2.1]octanoid neolignans has been accomplished, often involving strategies that construct the central bicyclic ring system through pericyclic reactions or other cyclization cascades. researchgate.net For instance, the synthesis of macrophyllin-type bicyclo[3.2.1]octanoid neolignans has been reported, showcasing methods to assemble this unique natural product scaffold. acs.org
Other Complex Polycyclic Systems (e.g., Naphthospironone A, Cedrane (B85855) Scaffolds)
The versatility of the bicyclo[3.2.1]octane framework extends to its incorporation into even more complex polycyclic systems. Naphthospironone A, a bioactive natural product with a cage-like structure, features a spiro[bicyclo[3.2.1]octane-pyran] core. researchgate.net Its total synthesis has been a significant challenge, with strategies focusing on the construction of the benzobicyclo[3.2.1]octene skeleton through intramolecular aldol (B89426) cyclizations. nih.govacs.org The synthesis of the spiro core has been achieved via an acid-promoted epoxide-opening lactonization and a base-induced intramolecular aldol-type cyclization. researchgate.net
Cedrane scaffolds, found in a class of sesquiterpenes, also contain a tricyclic core that can be accessed from polyfunctionalized bicyclo[3.2.1]octane intermediates. researchgate.net Synthetic routes to cedrane and related sesquiterpenes have been developed from a common bicyclo[3.2.1]octane-6,8-dione intermediate. researchgate.net
Building Block for Novel Pharmaceutical and Biologically Relevant Targets
The bicyclo[3.2.1]octane moiety is a privileged scaffold in medicinal chemistry due to its rigid conformation, which allows for the precise spatial orientation of functional groups for optimal interaction with biological targets. beilstein-journals.orgresearchgate.net The natural products containing this scaffold often exhibit potent biological activities, making them attractive starting points for the development of new therapeutic agents. researchgate.netresearchgate.net
The grayanane diterpenoids, for example, are known for their interaction with voltage-gated sodium channels. nih.gov The analgesic properties of rhodojaponin III highlight the potential of this class of compounds in pain management. duke.edu The development of synthetic routes to these molecules, facilitated by the use of bicyclo[3.2.1]octane intermediates, is crucial for further biological studies and the development of new drug candidates. nih.gov
| Natural Product Family | Biological Relevance | Reference |
| Grayanane Diterpenoids | Inhibition of voltage-gated sodium channels, analgesic activity | nih.govduke.edu |
| Tropane Alkaloids | Modulation of monoamine transporters and muscarinic receptors | nih.gov |
| Platensimycin | Antibacterial activity | mdpi.com |
Synthesis of Highly Functionalized Bicyclo[3.2.1]octane Derivatives
The importance of the bicyclo[3.2.1]octane scaffold in natural product synthesis and medicinal chemistry has driven the development of numerous synthetic methods to access highly functionalized derivatives of this ring system. These methods aim to provide efficient and stereoselective routes to bicyclo[3.2.1]octanes bearing various functional groups, which can then be further elaborated into more complex targets.
Several strategies have been employed for the construction of the bicyclo[3.2.1]octane framework, including:
Intramolecular Diels-Alder reactions: This powerful cycloaddition reaction can be used to construct the bicyclic system from acyclic or monocyclic precursors. mdpi.comnih.gov
Radical cyclizations: Mn(III)-mediated radical cyclizations of alkynyl ketones have proven effective in synthesizing the bicyclo[3.2.1]octane core. nih.govresearchgate.net
Cascade reactions: Domino reactions and other cascade processes offer an efficient means to construct the bicyclo[3.2.1]octane skeleton in a single step from simpler starting materials.
Ring-closing metathesis: This method has been successfully applied to the synthesis of the bicyclo[3.2.1]octane scaffold. nih.gov
These synthetic advancements have not only enabled the total synthesis of complex natural products but have also provided access to a wide range of novel bicyclo[3.2.1]octane derivatives for biological screening and the development of new therapeutic agents.
Incorporation of Heteroatoms within the Bicyclic System
The introduction of heteroatoms, such as nitrogen and oxygen, into the bicyclo[3.2.1]octane framework can significantly alter the molecule's biological activity and physical properties. This compound provides a convenient starting point for the synthesis of these heteroatomic analogues.
Nitrogen Insertion: The synthesis of 2-azabicyclo[3.2.1]octane systems, where a methylene (B1212753) group in the six-membered ring is replaced by a nitrogen atom, can be achieved through various intramolecular cyclization strategies. rsc.org One common approach involves the use of cyclopentane (B165970) or piperidine (B6355638) derivatives as precursors. For instance, the treatment of a suitably substituted amine with sodium hypochlorite (B82951) can induce an intramolecular cyclization to form the 2-azabicyclo[3.2.1]octane core. Another method involves an intramolecular SN2 reaction of a sulfonamide, which proceeds upon deprotonation with a strong base like sodium hydride, to yield the bicyclic sulfonamide that can be further elaborated. Rearrangement reactions, such as the Cope rearrangement, have also been employed to construct the 2-azabicyclo[3.2.1]octane skeleton. rsc.org
Oxygen Insertion: The synthesis of 8-oxabicyclo[3.2.1]octane derivatives, where the methylene bridge is replaced by an oxygen atom, often utilizes cycloaddition reactions. A notable method is the [3+4] cycloaddition between an oxyallyl carbocation and a furan (B31954) derivative. This reaction efficiently constructs the bicyclic system with the oxygen atom at the bridge position.
| Heteroatom | Synthetic Method | Precursors | Key Reagents/Conditions |
| Nitrogen (N) | Intramolecular Cyclization | Cyclopentane or Piperidine derivatives | Sodium hypochlorite |
| Nitrogen (N) | Intramolecular SN2 Reaction | Sulfonamide | Sodium hydride |
| Nitrogen (N) | Cope Rearrangement | - | Heat or transition metal catalyst |
| Oxygen (O) | [3+4] Cycloaddition | Oxyallyl carbocation and Furan | - |
Derivatization for Amino Acid Analogues
The rigid bicyclo[3.2.1]octane scaffold is an attractive template for the design of conformationally constrained amino acid analogues. These analogues can be incorporated into peptides to induce specific secondary structures or to serve as probes for studying protein-ligand interactions. This compound is a key starting material for the synthesis of such analogues, primarily through the introduction of amino and carboxyl groups at the C6 position.
Classic methods for the synthesis of α-amino acids from ketones, such as the Strecker and Bucherer-Bergs reactions, are applicable to this compound.
Strecker Synthesis: This method involves the reaction of the ketone with an amine (or ammonia) and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile. masterorganicchemistry.comyoutube.com Subsequent hydrolysis of the nitrile group yields the corresponding α-amino acid. masterorganicchemistry.com
Bucherer-Bergs Reaction: In this one-pot, multicomponent reaction, the ketone is treated with ammonium (B1175870) carbonate and a cyanide salt (e.g., potassium cyanide) to produce a spiro-hydantoin. alfa-chemistry.comwikipedia.orgorganic-chemistry.org The hydantoin (B18101) can then be hydrolyzed under acidic or basic conditions to afford the desired α-amino acid. alfa-chemistry.com This method is particularly useful for the synthesis of 5,5-disubstituted hydantoins from ketones. alfa-chemistry.com
Reductive Amination: A more direct approach to introduce the amino functionality is through reductive amination. The ketone can be reacted with an amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to form the corresponding amine. This amine can then be further functionalized to introduce the carboxylic acid moiety, completing the synthesis of the amino acid analogue. For example, reductive amination of a bicyclic ketone followed by subsequent chemical transformations can lead to the formation of novel β-amino esters with a 3-azabicyclo[3.2.1]octane skeleton. semanticscholar.org
| Reaction | Reagents | Intermediate | Final Product |
| Strecker Synthesis | Amine/Ammonia, KCN | α-Aminonitrile | α-Amino acid |
| Bucherer-Bergs Reaction | (NH4)2CO3, KCN | Spiro-hydantoin | α-Amino acid |
| Reductive Amination | Amine, NaBH3CN | Amine | Amino acid precursor |
Retrosynthetic Strategies Applied to the Bicyclo 3.2.1 Octane Framework
Disconnection Approaches for the Bicyclic System
The design of a synthesis for the bicyclo[3.2.1]octane framework begins with identifying key bonds whose disconnection simplifies the target molecule into achievable precursors. For a bicyclic system like bicyclo[3.2.1]octan-6-one, disconnections are typically made at the bonds that form the rings. The goal is to break the complex bridged structure into more manageable monocyclic or even acyclic precursors.
Common retrosynthetic approaches for the bicyclo[3.2.1]octane system often involve the disconnection of one or two bonds in a single retrosynthetic step, corresponding to intramolecular cyclization reactions in the forward synthesis. Key strategies include:
Intramolecular Aldol (B89426) and Michael Reactions: One of the most common strategies involves disconnecting bonds that can be formed via intramolecular aldol or Michael reactions. For this compound, a 1,6-dicarbonyl precursor can be envisaged. A base-promoted intramolecular cyclization of a 1,4-diketone is a known method for creating the bicyclo[3.2.1] intermediate.
Cycloaddition Reactions: The six-membered ring of the bicyclo[3.2.1]octane framework suggests a Diels-Alder reaction as a powerful synthetic tool. A retrosynthetic disconnection across the six-membered ring can lead to a diene and a dienophile, which can be either separate molecules or part of the same molecule in an intramolecular Diels-Alder (IMDA) approach.
Ring-Closing Metathesis (RCM): Disconnecting two carbons within a ring that can be joined via RCM is another viable strategy. This approach would lead to a diene precursor, which can be synthesized from simpler starting materials. This strategy has been successfully applied to achieve the synthesis of the bicyclo[3.2.1]octane scaffold.
Rearrangement Reactions: The bicyclo[3.2.1]octane skeleton can be accessed through the rearrangement of other ring systems. Therefore, a retrosynthetic step might involve a conceptual rearrangement to a more easily accessible framework, such as a bicyclo[2.2.2]octane or a tricyclic system. Acid-promoted bicyclization through cationic rearrangements is one such method.
| Disconnection Strategy | Corresponding Forward Reaction | Precursor Type |
| C2–C8 and C1–C7 Bond Cleavage | Intramolecular Aldol Condensation | Substituted Cyclohexanedione |
| C1–C2 and C5–C6 Bond Cleavage | Intramolecular Michael Addition | Cyclohexenone with a side chain |
| C2–C3 and C4–C5 Bond Cleavage | Intramolecular Diels-Alder Reaction | Acyclic or cyclic diene-ene |
| C3–C4 Bond Cleavage | Ring-Closing Metathesis (RCM) | Acyclic diene |
| Skeletal Rearrangement | Pinacol or Wagner-Meerwein Rearrangement | Bicyclo[2.2.2]octane or other strained systems |
Identification of Strategic Bond Cleavages and Synthons
Strategic bond cleavages are those that lead to significant simplification of the target structure, often resulting in symmetrical or readily available precursors. In the context of this compound, the bonds of the bridged system are the most strategic for disconnection.
A key approach involves the cleavage of C-C bonds within a more complex, strained polycyclic scaffold to access the bicyclo[3.2.1]octane core. For instance, the fragmentation of a tricyclo[3.2.1.0³,⁶]octane skeleton can readily provide the bicyclo[3.2.1]octane framework through the cleavage of the cyclobutane (B1203170) ring. This type of fragmentation can be initiated by generating a radical or an ionic intermediate that destabilizes a beta-disposed C-C bond.
Let's consider a primary disconnection of the C1-C2 bond and the C5-C8 bond in this compound. This corresponds to an intramolecular Michael addition in the forward synthesis.
Target Molecule: this compound
Strategic Disconnection: Cleavage of the C5-C8 bond (a bond to the α-carbon of the ketone). This is a classic Michael disconnection.
Resulting Synthon: This disconnection reveals a cyclohexenone ring and an enolate synthon at the C8 position.
Synthon 1: A cyclohexenone cation (an α,β-unsaturated ketone).
Synthon 2: An enolate anion at the end of a three-carbon chain attached to the cyclohexene (B86901) ring.
Synthetic Equivalents:
Synthetic Equivalent 1: Cyclohex-2-en-1-one.
Synthetic Equivalent 2: A nucleophile such as a malonic ester derivative attached to the 4-position of the cyclohexenone, which can be cyclized.
Another strategic approach is the cleavage of the C-C bond in a cyclopropyl (B3062369) ketone, which can induce a rearrangement to the bicyclo[3.2.1]octane system. This highlights how leveraging the strain of smaller rings can be a powerful strategy for constructing the more stable bicyclo[3.2.1]octane skeleton.
| Strategic Bond Cleavage | Resulting Synthons | Synthetic Equivalents | Corresponding Reaction |
| C5–C8 and C1-C7 | Cyclohexanone dication, Propane-1,3-dianion | Substituted 1,3-cyclohexanedione, Acrolein | Tandem Michael-Aldol Reaction |
| C1–C8 and C5-C6 | Cyclopentane (B165970) cation with two electrophilic centers | 1,3-disubstituted cyclopentane | Intramolecular Alkylation |
| C1–C2 and C4-C5 | Diene and Dienophile synthons | Substituted 1,3-cyclohexadiene, Ethylene | Diels-Alder Cycloaddition |
| C-C bond of a fused ring | Bicyclo[3.2.1]octane cation | Tricyclo[3.2.1.0³,⁶]octane derivative | Skeletal Fragmentation |
Convergent Synthesis Planning Utilizing the Bicyclo[3.2.1]octane Core
The planning involves retrosynthetically disconnecting the target molecule at a point where the bicyclo[3.2.1]octane core is one of the major fragments. For example, in the synthesis of rhodojaponin III, a complex natural product, the molecule can be disconnected into a bicyclo[3.2.1]octane fragment and a cyclopentane fragment. The synthesis then focuses on the stereoselective construction of the bicyclo[3.2.1]octane moiety, which is later coupled with the other fragment.
Convergent approaches often rely on the careful design of monocyclic or open-chain precursors that can be cyclized or coupled to form the bicyclo[3.2.1]octane core. A synthetic plan might involve:
Preparation of a functionalized monocyclic precursor: For example, a substituted cyclohexenone.
A key cyclization step: An intramolecular radical-mediated cyclization of an alkynyl ketone attached to the ring can be employed to stereoselectively construct the second ring and form the bicyclic system.
Fragment Coupling: Once the bicyclo[3.2.1]octane core is assembled with the necessary functional groups, it can be coupled with other complex fragments to complete the synthesis of the final target molecule.
This modular approach allows for greater flexibility and efficiency, as different analogues of the final product can be synthesized by simply modifying one of the initial fragments.
Q & A
Q. How can researchers leverage this compound scaffolds to design bioactive molecules with improved target binding?
- Methodological Answer : Use fragment-based drug discovery (FBDD) to screen bicyclic cores against protein targets (e.g., β-arrestins). Structure-activity relationships (SAR) can be enhanced by introducing substituents like 8-hydroxy-7-methylenethis compound moieties, guided by co-crystallography and isothermal titration calorimetry (ITC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
